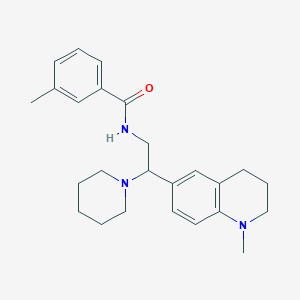
3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H33N3O and its molecular weight is 391.559. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, receptor interactions, and therapeutic implications.
Chemical Structure
The compound's structure can be broken down into its key components:
- Tetrahydroquinoline moiety : Contributes to the compound's interaction with neurotransmitter receptors.
- Piperidine ring : Enhances binding affinity and selectivity towards specific targets.
Research has indicated that this compound may interact with various neurotransmitter systems, particularly the dopamine and serotonin pathways. Its activity can be summarized as follows:
- Dopamine Receptor Modulation : The compound shows selective binding to dopamine D4 receptors, which are implicated in cognitive functions and mood regulation. Studies suggest that it may act as an agonist or antagonist depending on the receptor subtype and cellular context .
- Serotonin Receptor Interaction : Preliminary data indicate possible interactions with serotonin receptors, which could influence mood and anxiety-related behaviors.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
Neuroprotective Effects
In a study examining neuroprotective properties, this compound was tested against neurotoxic agents in cultured neurons. Results indicated a significant reduction in cell death and preservation of mitochondrial function, suggesting potential therapeutic applications in neurodegenerative diseases.
Behavioral Impact
Another study investigated the behavioral effects of the compound in rodent models. The results showed that administration led to decreased anxiety-like behaviors compared to controls. This supports its potential use in treating anxiety disorders.
Research Findings
Recent findings highlight the compound's potential as a lead candidate for further drug development:
- Selectivity : Its selective action on dopamine D4 receptors may provide advantages over non-selective agents in reducing side effects associated with broader dopamine modulation.
- Therapeutic Potential : Given its neuroprotective and anxiolytic properties, there is promise for its application in conditions such as schizophrenia and anxiety disorders.
Propriétés
IUPAC Name |
3-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O/c1-19-8-6-9-22(16-19)25(29)26-18-24(28-14-4-3-5-15-28)21-11-12-23-20(17-21)10-7-13-27(23)2/h6,8-9,11-12,16-17,24H,3-5,7,10,13-15,18H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJYGBMLHSJIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














